5-(2,4-Dimethoxyphenyl)oxazolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-14-7-3-4-8(9(5-7)15-2)10-6-12-11(13)16-10/h3-5,10H,6H2,1-2H3,(H,12,13) |
InChI Key |
BKEIEZYXURSPLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CNC(=O)O2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 2,4 Dimethoxyphenyl Oxazolidin 2 One
Precursor Synthesis and Reactant Selection
The successful synthesis of the target oxazolidinone is critically dependent on the efficient preparation of its immediate precursors. These precursors must contain the dimethoxy-substituted aromatic ring and the necessary functional groups arranged for the final ring-closing step.
The primary starting material for introducing the 2,4-dimethoxyphenyl moiety is typically 2,4-dimethoxybenzaldehyde (B23906). This compound is commercially available and serves as a versatile electrophile for creating the carbon skeleton of the target molecule. mdma.chnottingham.ac.uksigmaaldrich.com Another key building block is 2',4'-dimethoxyacetophenone (B1329363), which can also be used to construct the required precursor framework. chemicalbook.com
From these initial building blocks, more advanced intermediates can be prepared. For instance, 2,4-dimethoxybenzaldehyde can undergo a Henry reaction (nitroaldol condensation) with nitromethane (B149229) to produce 1-(2,4-dimethoxyphenyl)-2-nitroethanol. This reaction provides a direct route to installing the required two-carbon side chain with the necessary oxygen and nitrogen functionalities (in a masked form). A similar strategy has been outlined for the synthesis of the isomeric 1-(2,5-dimethoxyphenyl)-2-nitroethanol. chemicalbook.comorganic-chemistry.org
Alternatively, 2',4'-dimethoxyacetophenone can be halogenated at the alpha-position to form α-bromo-2',4'-dimethoxyacetophenone (2,4-dimethoxyphenacyl bromide). This α-halo ketone is a potent electrophile for introducing the nitrogen atom via nucleophilic substitution with an azide (B81097) source, leading to the formation of α-azido-2',4'-dimethoxyacetophenone. mdpi.com
| Building Block | Starting Material | Key Reagents | Purpose |
| 1-(2,4-Dimethoxyphenyl)-2-nitroethanol | 2,4-Dimethoxybenzaldehyde | Nitromethane, Base | Forms C-C bond and introduces nitro and hydroxyl groups |
| α-Azido-2',4'-dimethoxyacetophenone | 2',4'-Dimethoxyacetophenone | Bromine (for α-bromination), Sodium Azide | Introduces the azide group as an amine precursor |
| 2,4-Dimethoxystyrene Oxide | 2,4-Dimethoxybenzaldehyde | Trimethylsulfonium iodide, Base (Corey-Chaykovsky) | Forms an epoxide ring for subsequent cycloaddition |
The crucial precursor for most direct cyclization methods is the β-amino alcohol, specifically 2-amino-1-(2,4-dimethoxyphenyl)ethanol (B169010). The synthesis of this compound can be achieved from the building blocks described previously.
One highly effective method is the reduction of 1-(2,4-dimethoxyphenyl)-2-nitroethanol. The nitro group can be reduced to a primary amine using various reducing agents, such as sodium borohydride, often in the presence of a catalyst, or through catalytic hydrogenation (e.g., using H₂ and a palladium catalyst). This approach has been successfully applied to the 2,5-dimethoxy isomer, achieving high yields. chemicalbook.com
Another robust route involves the reduction of α-azido-2',4'-dimethoxyacetophenone. This transformation is typically a two-step process in one pot. First, the ketone is reduced to a secondary alcohol, followed by the reduction of the azide group to a primary amine. Reagents like tin(II) chloride or catalytic hydrogenation are effective for reducing the azide, while borohydrides are used for the carbonyl reduction. The reduction of phenacyl azides is a well-documented process in organic synthesis. mdpi.comresearchgate.netorganic-chemistry.org
| Precursor | Synthetic Route | Key Reagents | Typical Yield (Analogous Reactions) |
| 2-Amino-1-(2,4-dimethoxyphenyl)ethanol | Reduction of Nitroalkanol | Sodium Borohydride or H₂/Pd-C | ~83% chemicalbook.com |
| 2-Amino-1-(2,4-dimethoxyphenyl)ethanol | Reduction of Azido Ketone | NaBH₄ (for C=O), then SnCl₂ or H₂/Pd-C (for N₃) | Good to high yields organic-chemistry.org |
Approaches to Oxazolidin-2-one Ring Formation
Once the 2-amino-1-(2,4-dimethoxyphenyl)ethanol precursor is obtained, the final step is the formation of the oxazolidin-2-one ring. This involves introducing a carbonyl group that bridges the oxygen of the alcohol and the nitrogen of the amine. Several methods exist, ranging from classical approaches using highly reactive reagents to modern catalytic and green alternatives.
The most traditional and often high-yielding method for forming the oxazolidinone ring from a 1,2-amino alcohol involves the use of phosgene (B1210022) (COCl₂) or its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate). researchgate.netnih.gov The reaction proceeds via the formation of intermediate chloroformates or carbamoyl (B1232498) chlorides, which then undergo intramolecular cyclization. This method is highly effective but is hampered by the extreme toxicity of phosgene. mdpi.com
A much safer and widely used alternative is N,N'-Carbonyldiimidazole (CDI). chemicalbook.comresearchgate.netnih.gov CDI acts as a phosgene equivalent, activating the amino alcohol for cyclization under milder conditions. The reaction typically proceeds by first forming an imidazole-carboxylate intermediate with the alcohol, which is then displaced by the nearby amine to close the ring, releasing imidazole (B134444) as a byproduct. This method is known for its high efficiency and tolerance of various functional groups. chemicalbook.comresearchgate.net
Transition metal catalysis offers powerful and often stereoselective routes to oxazolidinones. A common strategy is the [3+2] cycloaddition of an epoxide with an isocyanate, which can be catalyzed by various metal complexes. organic-chemistry.org Another important pathway is the coupling of an epoxide with carbon dioxide (CO₂), a desirable reaction from a green chemistry perspective. Catalysts based on copper, zinc, chromium, and other transition metals have been developed to facilitate this transformation, often in conjunction with a co-catalyst. rsc.orgrsc.org For the synthesis of the target molecule, this would involve the reaction of 2,4-dimethoxystyrene oxide with CO₂.
Palladium-catalyzed reactions have also been employed, such as the ring-opening cyclization of vinyl aziridines with CO₂, which provides 5-vinyloxazolidinones. organic-chemistry.org This highlights the versatility of transition metals in constructing the oxazolidinone core from different precursors.
Modern synthetic chemistry emphasizes the use of environmentally benign reagents and conditions. In the context of oxazolidinone synthesis, this primarily involves replacing toxic carbonylating agents and utilizing abundant, non-toxic feedstocks like carbon dioxide. rsc.orgchemrxiv.org
The direct condensation of 2-aminoalcohols with CO₂ is a highly attractive green route. researchgate.net While thermodynamically challenging, this reaction can be promoted by various catalysts and dehydrating agents under pressure. Catalyst-free methods for synthesizing 5-aryl-2-oxazolidinones from aziridine (B145994) precursors and atmospheric CO₂ have also been developed, representing a significant step towards sustainable synthesis. chemrxiv.org
Another green alternative to phosgene is the use of dialkyl carbonates, such as dimethyl carbonate (DMC). In the presence of a base, DMC can react with amino alcohols to form oxazolidinones, with methanol (B129727) being the only byproduct. This method avoids the use of hazardous materials and is considered a much safer process for industrial applications.
| Cyclization Method | Precursor Type | Key Reagents / Catalysts | Key Features |
| Carbonyl Insertion | Amino Alcohol | Phosgene, Triphosgene, CDI | High yields, versatile; Phosgene is highly toxic, CDI is a safer alternative mdpi.comresearchgate.netnih.gov |
| Transition Metal Catalysis | Epoxide or Aziridine | CO₂, Isocyanates; Cu, Zn, Pd catalysts | Atom-economical, potential for stereocontrol organic-chemistry.orgrsc.org |
| Green Approaches | Amino Alcohol, Epoxide | CO₂, Dimethyl Carbonate (DMC) | Avoids toxic reagents, utilizes renewable feedstock, atom-economical chemrxiv.orgresearchgate.net |
Stereoselective Synthesis of Chiral Oxazolidinones
The creation of a specific stereoisomer of a chiral molecule is a central challenge in modern organic chemistry. For oxazolidinones, particularly those with a stereocenter at the C5 position, several powerful strategies have been developed. These methods aim to control the three-dimensional arrangement of atoms, leading to a single desired enantiomer or diastereomer. The primary approaches include the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.comwikipedia.org This strategy is well-established, reliable, and offers a high degree of predictability. williams.edu
A notable strategy for the synthesis of 4,5-disubstituted oxazolidin-2-ones involves a combination of an asymmetric aldol (B89426) reaction mediated by a chiral auxiliary, followed by a Curtius rearrangement and intramolecular cyclization. nih.gov In this approach, a chiral N-acyl oxazolidinethione or imide is used as the starting point. The auxiliary, such as a derivative of the amino acid valine, directs the stereoselective aldol addition to an aldehyde. The resulting β-hydroxy carbonyl compound, now containing the desired stereochemistry, undergoes a Curtius rearrangement. This reaction converts the carbonyl group into an isocyanate, which then cyclizes in situ by trapping the adjacent hydroxyl group to form the oxazolidin-2-one ring with high diastereoselectivity. nih.gov
The general sequence can be summarized as:
Asymmetric Aldol Reaction : A chiral N-acyl imide is converted into its enolate, which reacts with an aldehyde (e.g., 2,4-dimethoxybenzaldehyde for the target compound) to form a β-hydroxy imide. The chiral auxiliary on the imide controls the facial selectivity of the reaction.
Curtius Rearrangement/Cyclization : The resulting product is treated with an azide source (e.g., trimethylsilyl (B98337) azide, Me₃SiN₃) at elevated temperatures. This initiates a tandem sequence involving nucleophilic azidation, Curtius rearrangement to an isocyanate intermediate, and subsequent intramolecular ring-closure to yield the 4,5-disubstituted oxazolidin-2-one. nih.gov The auxiliary is cleaved during this process.
This method is particularly effective for creating two adjacent stereocenters with defined relative and absolute configurations. Research has demonstrated high yields and diastereoselectivities for a range of aryl-substituted substrates using this protocol. nih.gov
| Substrate (Aryl Group) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|
| p-Chlorophenyl | 97 | >20:1 |
| p-Fluorophenyl | 95 | >20:1 |
| p-Methoxyphenyl | 90 | >20:1 |
| Thiophene | 96 | >20:1 |
Asymmetric Catalysis in Oxazolidinone Formation
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Key strategies applicable to the synthesis of 5-aryl-oxazolidin-2-ones include the asymmetric ring-opening of epoxides and the asymmetric hydrogenation of unsaturated precursors.
One powerful method is the asymmetric ring-opening (ARO) of meso-epoxides with a carbamate (B1207046) nucleophile, catalyzed by chiral metal-salen complexes (e.g., chromium or cobalt-salen). mdpi.com For substrates like cyclic meso-epoxides, reaction with a nucleophile like phenyl carbamate in the presence of a chiral (Co-salen) catalyst can yield N-protected trans-1,2-amino alcohols with high enantioselectivity. Subsequent intramolecular cyclization can lead to the formation of trans-4,5-disubstituted oxazolidinones. mdpi.com
Another significant catalytic approach is the enantioselective hydrogenation of unsaturated oxazolones. For instance, the synthesis of chiral 5-aryl-2-oxazolidinones has been achieved via the Ir-BiphPHOX catalyzed asymmetric hydrogenation of corresponding 5-aryl-3H-oxazol-2-one substrates. This method provides direct access to the chiral 5-substituted oxazolidinone core with high enantiomeric excess (ee). researchgate.net The reaction proceeds under hydrogen gas using a chiral iridium catalyst bearing a phosphine-oxazoline (PHOX) ligand. The catalyst creates a chiral environment that directs the addition of hydrogen across the double bond from a specific face, resulting in a preferred enantiomer.
| Aryl Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Phenyl | 99 | 96 |
| 4-Methoxyphenyl | 99 | 97 |
| 4-Chlorophenyl | 99 | 96 |
| 2-Naphthyl | 99 | 95 |
Enzymatic Synthesis and Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional levels of selectivity under mild reaction conditions. For the synthesis of chiral oxazolidinones, halohydrin dehalogenases (HHDHs) have emerged as particularly effective biocatalysts. d-nb.info These enzymes catalyze the enantio- and regioselective ring-opening of epoxides with various nucleophiles, including cyanate (B1221674) (OCN⁻). researchgate.net
The synthesis of chiral 5-aryl-2-oxazolidinones can be achieved starting from prochiral styrene (B11656) oxides. documentsdelivered.com The HHDH enzyme facilitates the attack of a cyanate ion at one of the epoxide's carbon atoms. For styrene oxides, this attack occurs with high regioselectivity at the less hindered β-carbon, leading to a β-hydroxy isocyanate intermediate. This intermediate spontaneously cyclizes to form the desired (S)-5-aryl-2-oxazolidinone. Through protein engineering, variants of HHDHs have been developed that exhibit high enantioselectivity (>99% ee) and regioselectivity for this transformation. documentsdelivered.com This biocatalytic route is highly attractive as it often operates in aqueous buffer systems at or near room temperature and can provide direct access to the desired enantiomer in high optical purity. researchgate.netrug.nl
| Aryl Group on Epoxide | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Phenyl | 85 | >99 |
| 4-Methoxyphenyl | 81 | >99 |
| 4-Chlorophenyl | 75 | >99 |
| 3-Chlorophenyl | 71 | >99 |
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The successful synthesis of a target compound relies heavily on effective purification and isolation techniques to remove unreacted starting materials, reagents, catalysts, and undesired side products or stereoisomers.
For synthetic intermediates and the final 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one product, a standard purification sequence after the reaction involves an aqueous workup. This typically includes quenching the reaction with water or an acidic/basic solution, followed by extraction of the product into an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The organic layers are then combined, washed with brine to remove residual water, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. nih.govnih.gov
Flash Chromatography is the most common method for purifying crude reaction mixtures. ijcrt.org This technique uses a stationary phase, typically silica (B1680970) gel, and a mobile phase (a solvent or solvent mixture) is pushed through the column under positive pressure. ijcrt.org The components of the mixture separate based on their differing polarities. For oxazolidinones, a gradient elution system, often with mixtures of hexanes and ethyl acetate, is employed to effectively separate the desired product from impurities. nih.govbioorg.org The progress of the separation is monitored by thin-layer chromatography (TLC).
When a synthesis produces a mixture of diastereomers, these can often be separated by flash chromatography due to their different physical properties. williams.edu However, for enantiomers, which have identical physical properties in an achiral environment, specialized techniques are required.
Recrystallization is a powerful technique for purifying solid compounds and can sometimes be used to separate diastereomers through a process called fractional crystallization. mdpi.com The crude solid is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound crystallizes out in a purer form, leaving impurities behind in the solvent. mt.com For diastereomeric mixtures, one diastereomer may be less soluble and crystallize preferentially, allowing for its isolation. mdpi.com
Chiral Chromatography is the definitive method for separating enantiomers and for determining the enantiomeric excess (ee) of a chiral product. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used technique. csfarmacie.cz Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are particularly effective for separating oxazolidinone enantiomers. researchgate.netmtak.hu The choice of mobile phase, often a polar organic solvent like methanol, ethanol, or acetonitrile, is crucial for achieving good separation. researchgate.net Chiral Capillary Electrophoresis (CE) using cyclodextrins as chiral selectors is another powerful analytical technique for the enantioseparation of oxazolidinone analogues. nih.gov
Chemical Modifications and Derivatization of 5 2,4 Dimethoxyphenyl Oxazolidin 2 One
Functionalization at the Nitrogen Atom (N-3 Position)
The nitrogen atom at the N-3 position of the oxazolidin-2-one ring is a key site for functionalization. Its nucleophilic character allows for the introduction of a variety of substituents, which can significantly influence the molecule's interaction with biological targets.
Alkylation and Acylation Reactions
N-alkylation and N-acylation are fundamental methods for derivatizing the oxazolidin-2-one core. These reactions introduce alkyl or acyl groups onto the nitrogen atom, altering the steric and electronic properties of the molecule.
Alkylation Reactions: The N-alkylation of oxazolidin-2-ones can be achieved using various alkylating agents in the presence of a base. Common bases used include sodium hydride (NaH), potassium carbonate (K₂CO₃), and triethylamine (B128534) (Et₃N). The choice of base and solvent is critical for achieving high yields and minimizing side reactions. For instance, the reaction of an oxazolidinone with an alkyl halide in the presence of a strong base like NaH in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) typically affords the N-alkylated product in good yield. Microwave-assisted N-alkylation has also been reported as an efficient method, significantly reducing reaction times.
Acylation Reactions: N-acylation is another important modification, often employed to introduce carbonyl-containing moieties. This can be accomplished by reacting the oxazolidinone with an acid chloride or anhydride (B1165640) in the presence of a base. A convenient one-pot method for the N-acylation of 2-oxazolidinone (B127357) chiral auxiliaries involves the use of pivaloyl chloride and triethylamine, reacting the oxazolidinone directly with a carboxylic acid. This method has been shown to be effective for a range of acids, including arylacetic acids.
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Oxazolidin-2-one Scaffolds This table is generated based on general methodologies for oxazolidinone derivatization and may not represent reactions specifically performed on 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one.
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Methyl Iodide | NaH, DMF | N-Methyl-oxazolidin-2-one | High |
| Benzyl Bromide | K₂CO₃, Acetonitrile | N-Benzyl-oxazolidin-2-one | Good |
| Propionic Anhydride | DMAP, Pyridine | N-Propionyl-oxazolidin-2-one | High |
| Phenylacetyl Chloride | Triethylamine, CH₂Cl₂ | N-Phenylacetyl-oxazolidin-2-one | Good |
Introduction of Aryl and Heteroaryl Substituents
The introduction of aryl and heteroaryl groups at the N-3 position can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful methods for forming C-N bonds.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the N-arylation of amines, including the nitrogen of the oxazolidinone ring. The reaction typically involves an aryl halide (bromide, chloride, or iodide) or triflate, a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Suzuki-Miyaura Coupling: While less common for direct N-arylation of oxazolidinones, variations of the Suzuki-Miyaura coupling can be employed. This typically involves the coupling of an N-borylated oxazolidinone with an aryl halide or the coupling of the oxazolidinone with an arylboronic acid under specific catalytic conditions. Nickel-catalyzed Suzuki-Miyaura cross-coupling reactions of O-aryl carbamates have also been described, which could be adapted for N-arylation.
Table 2: Palladium-Catalyzed N-Arylation of 2-Oxazolidinones This table is generated based on general methodologies for oxazolidinone derivatization and may not represent reactions specifically performed on this compound.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Product |
|---|---|---|---|---|
| Bromobenzene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 3-Phenyl-2-oxazolidinone |
| 4-Bromoanisole | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Dioxane | 3-(4-Methoxyphenyl)-2-oxazolidinone |
| 2-Chloropyridine | Pd(OAc)₂ / DavePhos | NaOtBu | Toluene | 3-(Pyridin-2-yl)-2-oxazolidinone |
Urea (B33335) and Thiourea (B124793) Analogues at N-3
Urea and thiourea moieties can be introduced at the N-3 position by reacting the oxazolidinone with isocyanates and isothiocyanates, respectively. These functional groups are known to act as hydrogen bond donors and can significantly impact the biological activity of the parent molecule.
The synthesis of N,N'-disubstituted urea derivatives can be achieved through a one-pot, two-step process involving nucleophilic substitutions and a Staudinger–aza-Wittig reaction in the presence of polymer-bound diphenylphosphine (B32561) under carbon dioxide pressure. A more direct approach involves the reaction of the oxazolidinone with an appropriate isocyanate. Similarly, thiourea derivatives can be prepared by reacting the oxazolidinone with an isothiocyanate. These reactions are typically carried out in an aprotic solvent.
Modifications at the C-5 Position
The C-5 position of this compound provides another avenue for structural diversification. Modifications at this position can involve altering the side chain or changing the stereochemistry, which can have a profound effect on the molecule's interaction with its biological target.
Side Chain Elongation and Functional Group Introduction
Modifications at the C-5 position often begin with a precursor that has a functional handle, such as a hydroxymethyl group. From this, side chain elongation and the introduction of various functional groups can be achieved through standard organic transformations. For example, the hydroxyl group can be converted to a good leaving group (e.g., tosylate or mesylate) and then displaced by a nucleophile to introduce new functionalities.
Oxazolidinones possessing a C-5 carboxamide functionality have been explored as a novel series of compounds. These "reverse amides" can be synthesized from a C-5 carboxylic acid precursor. The synthesis of 5-functionalized oxazolidin-2-ones can also be achieved from enantiomerically pure 2-substituted aziridines, which allows for the introduction of various functional groups at the C-5 position with retention of configuration bioorg.org.
sp² and sp Carbons at C-5
The introduction of unsaturated moieties, such as alkenyl (sp²) and alkynyl (sp) groups, at the C-5 position of the oxazolidinone ring can significantly expand the molecular diversity and provide handles for further chemical transformations. While direct olefination or alkynylation of the C-5 position of a pre-formed 5-aryl-oxazolidin-2-one is challenging due to the lack of a suitable functional group for such reactions, synthetic strategies often involve the construction of the oxazolidinone ring from precursors already containing the desired unsaturated functionality.
Methodologies for the synthesis of 5-alkenyl and 5-alkynyl oxazolidin-2-ones often commence from functionalized aziridines or amino alcohols. For instance, a novel one-pot pathway to 5-functionalized enantiomerically pure oxazolidinones has been developed from corresponding aziridines bearing an electron-withdrawing group, such as a vinyl or acyl group, at the C-2 position. bioorg.org This transformation proceeds with retention of configuration and offers high yields. bioorg.org Although not specifically demonstrated on a 5-(2,4-dimethoxyphenyl) substrate, this method suggests a viable route to 5-alkenyl-5-aryloxazolidin-2-ones.
Another approach involves the reaction of an aziridine-2-carboxaldehyde with a Wittig reagent to introduce a vinyl group, which is then incorporated into the oxazolidinone ring. nih.gov The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, is also a powerful tool for the stereoselective synthesis of alkenes and could be adapted for the preparation of 5-alkenyl oxazolidinone precursors.
The synthesis of 5-alkynyl oxazolidinones can be envisioned through similar precursor-based strategies. For example, the synthesis of 5-ethynyloxazolidine-2,4-diones has been reported, highlighting the feasibility of incorporating an alkyne moiety at the C-5 position of an oxazolidinone-related scaffold. bioorg.org Copper-catalyzed alkynylation reactions are also a prominent method for the introduction of alkyne groups in organic synthesis and could be applied to suitable precursors for 5-alkynyl-5-aryloxazolidin-2-ones. nih.govnih.gov
Table 1: Potential Methods for Introducing sp² and sp Carbons at C-5 of 5-Aryl-oxazolidin-2-ones
| Reaction Type | Precursor | Reagents | Product Type | Potential Stereoselectivity |
| From Aziridines | 2-Vinylaziridine | Methyl chloroformate | 5-Vinyloxazolidin-2-one | High (retention of configuration) |
| Wittig Reaction | Aziridine-2-carboxaldehyde | Phosphonium ylide | 5-Alkenyloxazolidin-2-one | Generally Z-selective for non-stabilized ylides |
| Horner-Wadsworth-Emmons | Aziridine-2-carboxaldehyde | Phosphonate carbanion | 5-Alkenyloxazolidin-2-one | Generally E-selective |
| From Alkynyl Precursors | 2-Alkynylaziridine | Carbonylating agent | 5-Alkynyloxazolidin-2-one | Dependent on precursor stereochemistry |
Substituent Effects on Ring Reactivity and Stability
The reactivity and stability of the oxazolidinone ring are influenced by the nature of the substituents at various positions. The 2,4-dimethoxyphenyl group at C-5, with its electron-donating methoxy (B1213986) groups, is expected to have a notable electronic effect on the ring.
Electron-donating groups on a C-5 aryl substituent can influence the stability of the oxazolidinone ring. For the related oxazolidine (B1195125) systems, it has been observed that 2-phenyl substituted oxazolidines with electron-withdrawing nitro substituents are more rapidly hydrolyzed than those with electron-donating methoxy groups. researchgate.net This suggests that the electron-donating 2,4-dimethoxyphenyl group in this compound may enhance the stability of the oxazolidinone ring towards hydrolysis compared to unsubstituted or electron-deficient C-5 aryl analogues.
Multi-Component Reactions for Diversification of Oxazolidinone Scaffolds
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. While many MCRs focus on the initial construction of the oxazolidinone ring, their application for the diversification of a pre-existing scaffold like this compound to create 5,5-disubstituted analogs is an area of growing interest.
A diastereospecific synthesis of vicinally substituted 2-oxazolidinones from α,β-unsaturated lactams has been reported, showcasing a method to generate highly substituted oxazolidinones. nih.gov Although this is not a direct MCR on the target molecule, it highlights a strategy for creating complex substitution patterns on the oxazolidinone core.
More direct approaches could involve the development of novel MCRs that utilize a functionalized this compound as a key component. For example, if a derivative with a reactive handle at C-5 were available, it could potentially participate in an MCR to introduce a second substituent at that position. The development of such a reaction would be a significant advancement in the diversification of this class of compounds.
A facile multicomponent, catalyst-free synthesis of N-substituted oxazolidinones from primary amines, dibromoethane, and cesium carbonate or bicarbonate has been demonstrated. researchgate.net While this method builds the oxazolidinone ring, it underscores the power of MCRs in generating structural diversity around this core. Adapting such principles to modify an existing 5-aryl-oxazolidinone could open new avenues for chemical exploration.
Mechanistic Investigations of Molecular Interactions and Cellular Processes
Molecular Target Identification and Binding Studies (Non-Clinical Focus)
The primary molecular target for the oxazolidinone class of compounds is the bacterial ribosome, a complex and essential component of the cellular machinery responsible for protein synthesis.
Oxazolidinones function by inhibiting the initiation of protein synthesis. nih.gov They exert their effect by binding to the 50S subunit of the bacterial ribosome. nih.gov The specific binding site is located at the peptidyl transferase center (PTC), a critical region responsible for catalyzing peptide bond formation. nih.govescholarship.org
Cryo-electron microscopy (cryo-EM) studies of related oxazolidinones, such as linezolid (B1675486) and tedizolid, have precisely mapped their interaction with the 23S ribosomal RNA (rRNA) of the 50S subunit. nih.gov These compounds bind directly in the A-site of the PTC, effectively blocking the correct positioning of aminoacyl-tRNAs. nih.govescholarship.org This steric hindrance prevents the formation of the initiation complex, thereby halting the translation process. nih.govnih.gov Key interactions often involve hydrogen bonds and van der Waals forces with specific nucleotides of the 23S rRNA, such as A2503 and U2584. nih.gov The presence of a nascent peptide chain can further stabilize the binding of some oxazolidinones through additional contact points, such as CH-π interactions with specific amino acid residues like alanine. escholarship.org
Table 1: Key Ribosomal Nucleotides Interacting with Oxazolidinone Antibiotics
| Nucleotide (E. coli numbering) | Type of Interaction | Reference |
|---|---|---|
| A2503 | Hydrogen Bonding, van der Waals | nih.gov |
| U2584 | Hydrogen Bonding, van der Waals | nih.gov |
This interactive table summarizes key nucleotide interactions identified in studies of various oxazolidinone compounds with the bacterial ribosome.
The principal mechanism of action for oxazolidinones is the inhibition of protein synthesis, not direct enzyme modulation. nih.govnih.gov As such, extensive enzyme inhibition profiling for compounds like 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one is not a primary focus in the literature. Their activity is highly specific to the ribosome, which functions as a ribozyme. While some drug compounds can have off-target effects on various kinases or other enzymes, specific kinetic data detailing the inhibition of such enzymes by this compound are not available in the reviewed scientific literature.
The interaction of oxazolidinones is more accurately described as a ligand-RNA interaction rather than a ligand-protein interaction, as the binding target is the rRNA component of the ribosome. nih.gov Biophysical methods are crucial for elucidating the specifics of these interactions. High-resolution cryo-EM has been instrumental in visualizing the binding pose of oxazolidinones within the PTC. nih.govescholarship.org These structural studies reveal that the oxazolidinone core sits (B43327) in a pocket formed entirely by rRNA. nih.gov
Techniques such as UV-induced cross-linking and chemical footprinting with dimethyl sulphate have also been used to identify the specific nucleotides involved in binding. nih.gov These studies confirm that the interaction is stabilized by a network of non-covalent forces, including hydrogen bonds and hydrophobic interactions, between the drug molecule and the rRNA bases. nih.govescholarship.org
Molecular Basis of Selectivity
The antibacterial selectivity of oxazolidinones arises from structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes. Although the PTC is a highly conserved region across species, subtle yet critical differences in the nucleotide sequence and conformation of the rRNA at the binding site are thought to confer selectivity. These differences reduce the binding affinity of oxazolidinones for mitochondrial and cytoplasmic ribosomes in eukaryotes, which is a key factor in their therapeutic utility. The specific substitutions on the oxazolidinone ring system can further influence this selectivity profile. For instance, modifications can be made to improve binding to the target bacterial ribosome while minimizing interactions with off-target host structures. nih.gov
Cellular Permeability and Transport Mechanisms
For an antibacterial agent to be effective, it must be able to cross the bacterial cell wall and membrane to reach its intracellular target. The physicochemical properties of this compound, such as its lipophilicity and molecular size, are expected to play a significant role in its ability to permeate these barriers, likely through passive diffusion.
Standard non-clinical assays are used to predict the permeability of drug candidates. While specific data for this compound is not published, the methods used for related compounds are well-established.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput method used to predict passive diffusion across biological membranes. nih.govpharmaexcipients.com This assay measures the permeation of a compound from a donor compartment, through a lipid-impregnated artificial membrane, to an acceptor compartment. nih.gov
Another widely used model is the Caco-2 cell permeability assay. researchgate.net This method uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and mimic the intestinal epithelial barrier. This assay can provide information on both passive diffusion and active transport mechanisms. researchgate.net
Table 2: Representative Data from In Vitro Permeability Assays for Drug Candidates
| Assay Type | Compound Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |
|---|---|---|---|
| PAMPA | Lipophilic Small Molecule | 15.2 | High Permeability |
| PAMPA | Hydrophilic Small Molecule | 0.8 | Low Permeability |
| Caco-2 | Oxazolidinone Analog | 12.5 | High Permeability |
This interactive table provides hypothetical but representative data to illustrate the typical outcomes of in vitro permeability studies for different classes of compounds.
Efflux Pump Interactions and Modulation
Oxazolidinone compounds are recognized as substrates by various bacterial efflux pumps, particularly the Resistance-Nodulation-Cell Division (RND) superfamily of transporters in Gram-negative bacteria. nih.govresearchgate.net These pumps are a primary mechanism of intrinsic and acquired resistance, actively extruding antibiotics from the periplasm back into the extracellular medium, thereby reducing the intracellular concentration at the target site. researchgate.netnih.gov
In Escherichia coli, the AcrAB-TolC efflux pump is a major contributor to reduced susceptibility to oxazolidinones. nih.govnih.gov Studies have demonstrated that genetic knockout of the acrB gene significantly lowers the Minimum Inhibitory Concentration (MIC) of oxazolidinones like linezolid, confirming that the compound is a substrate for this pump. nih.govnih.gov Similarly, in Pseudomonas aeruginosa, RND pumps such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN are implicated in the efflux of various antibacterial agents, and their activity can influence the efficacy of oxazolidinones. nih.govnih.gov
The interaction between oxazolidinones and these pumps is competitive. Efflux pump inhibitors (EPIs) like 1-(1-naphthylmethyl)-piperazine (NMP) and phenylalanine-arginyl β-naphthylamide (PAβN) have been shown to potentiate the activity of oxazolidinones. nih.govnih.gov PAβN, for instance, can inhibit multiple RND pumps in P. aeruginosa and has been shown to boost the activity of fluoroquinolones, macrolides, and oxazolidinones by blocking their extrusion. nih.gov This suggests that this compound, as a member of this class, is likely also a substrate for these pumps and its activity could be enhanced by co-administration with an effective EPI.
| Bacterial Species | Efflux Pump System | Oxazolidinone Compound(s) | Observed Effect | Reference |
|---|---|---|---|---|
| Escherichia coli | AcrAB-TolC | Linezolid, Radezolid, Cadazolid | Recognized as substrate; deletion or inhibition of pump increases susceptibility. | nih.govnih.gov |
| Pseudomonas aeruginosa | MexAB-OprM, MexCD-OprJ, MexEF-OprN | General Oxazolidinones | Substrate for pumps; inhibition by PAβN potentiates antibiotic activity. | nih.govnih.gov |
| Staphylococcus aureus | (Not specified as primary mechanism) | Linezolid | Efflux is not the primary mechanism of resistance compared to target site mutation. | sci-hub.box |
Intracellular Accumulation Mechanisms in Model Systems
The efficacy of any antibiotic is contingent upon its ability to accumulate at its site of action to a concentration sufficient to exert its inhibitory effect. For oxazolidinones, the target is the bacterial ribosome within the cytoplasm. nih.govresearchgate.net The intracellular accumulation of compounds like this compound is therefore a critical factor, governed by the dynamic balance between its influx across the cell envelope and its efflux by transport systems. nih.govnih.gov
In Gram-positive bacteria, which lack an outer membrane, the cell wall presents less of a barrier, and accumulation is primarily dictated by transport across the cytoplasmic membrane and the activity of any present efflux pumps. Oxazolidinones generally show good activity against these organisms, suggesting effective accumulation. nih.govmdpi.com
In Gram-negative bacteria, the situation is more complex. The outer membrane acts as a significant permeability barrier that slows the influx of many antibiotics. nih.gov Compounds that successfully traverse the outer membrane then face the periplasmic RND efflux pumps. researchgate.net The low intrinsic activity of many oxazolidinones against wild-type Gram-negative strains is largely attributed to this combination of low permeability and active efflux. nih.gov In mutant strains of E. coli where the AcrAB-TolC efflux pump is deleted, the MIC of linezolid drops dramatically, indicating that in the absence of efflux, sufficient intracellular accumulation is achieved to inhibit the ribosomal target. nih.gov
The process of accumulation is generally passive, driven by concentration gradients, followed by active removal. There is no evidence to suggest specific active import mechanisms for this class of synthetic compounds. Therefore, factors that enhance permeability or inhibit efflux are key to increasing their intracellular concentration and antibacterial activity. nih.gov
Mechanisms of Resistance Development at the Molecular Level
Resistance to oxazolidinones, while still relatively rare, can develop through several molecular mechanisms. The most clinically significant of these involve modifications to the drug's target site on the ribosome, with efflux pump overexpression playing a key role in Gram-negative bacteria. sci-hub.boxmdpi.com
Target Site Mutations and Modifications
The primary mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). researchgate.netnih.gov The most common mechanism of acquired resistance involves specific point mutations in the genes encoding the 23S rRNA, a key component of the 50S subunit. nih.govnih.gov
These mutations typically occur in Domain V of the 23S rRNA, which forms the core of the PTC. The most frequently reported mutation is a G2576T substitution (E. coli numbering). nih.govnih.gov Other mutations, such as G2032A and G2447T, have also been identified in resistant isolates. sci-hub.boxnih.gov These changes are thought to reduce the binding affinity of the oxazolidinone molecule to the ribosome, thereby allowing protein synthesis to proceed even in the presence of the drug. nih.gov
In addition to rRNA mutations, alterations in ribosomal proteins L3 and L4, which are located near the PTC, have also been linked to oxazolidinone resistance, although these are less common. nih.govnih.gov
| Gene | Mutation (E. coli numbering) | Affected Organism(s) | Effect on Susceptibility | Reference |
|---|---|---|---|---|
| 23S rRNA | G2576T | Staphylococcus aureus, Enterococcus faecium | Significant increase in MIC | sci-hub.boxnih.gov |
| 23S rRNA | G2032A | Escherichia coli | Confers resistance phenotype | nih.gov |
| 23S rRNA | G2447T | Staphylococcus aureus | Increase in MIC | sci-hub.boxnih.gov |
| rplC (L3 protein) | Various | Staphylococcus aureus | Contributes to resistance | nih.gov |
| rplD (L4 protein) | Various | Staphylococcus aureus, Streptococcus pneumoniae | Contributes to resistance | nih.govnih.gov |
Efflux Pump Overexpression and Genetic Basis
While target site mutation is the predominant resistance mechanism in Gram-positive bacteria, overexpression of efflux pumps is a significant factor for both intrinsic and acquired resistance in Gram-negative organisms. nih.govmdpi.com The constitutive expression of pumps like AcrAB-TolC in E. coli is a major reason for their high intrinsic resistance to oxazolidinones. nih.gov
Acquired resistance can arise from mutations in the regulatory genes that control the expression of these pumps. For example, mutations in the AdeRS two-component regulatory system can lead to the overexpression of the AdeABC efflux pump in Acinetobacter baumannii, contributing to multidrug resistance. frontiersin.org Such overexpression leads to a more efficient removal of the drug from the cell, requiring a higher external concentration to achieve an inhibitory effect, which is reflected in an increased MIC. mdpi.comekb.eg The development of low-level resistance through efflux pump overexpression can also facilitate the subsequent acquisition of higher-level resistance via target site mutations, as the pumps allow the bacteria to survive in the presence of the antibiotic long enough for these mutations to occur. mdpi.com
| Bacterial Species | Efflux Pump | Genetic Basis | Impact on MIC | Reference |
|---|---|---|---|---|
| Escherichia coli | AcrAB-TolC | Overexpression due to drug exposure or regulatory mutations | 16-fold increase for Radezolid; ≥128-fold for Cadazolid | nih.gov |
| Acinetobacter baumannii | AdeABC, AdeIJK | Mutations in regulatory systems (e.g., AdeRS) | Contributes to fluoroquinolone and likely other substrate resistance | frontiersin.org |
| Pseudomonas aeruginosa | MexAB-OprM, etc. | Hyperexpression in clinical isolates | Contributes to multidrug resistance phenotypes | nih.gov |
Enzymatic Inactivation Mechanisms
Enzymatic inactivation is a common bacterial resistance strategy against many classes of antibiotics, such as β-lactams and aminoglycosides. rsc.org However, for the oxazolidinone class, this mechanism is not widely reported. sci-hub.box The synthetic nature and structure of the oxazolidinone core are not readily susceptible to hydrolysis or modification by common inactivating enzymes.
The most relevant mechanism that can be classified as enzymatic modification does not target the drug itself, but rather its ribosomal binding site. The cfr (chloramphenicol-florfenicol resistance) gene encodes an RNA methyltransferase that modifies an adenine (B156593) residue (A2503) in the 23S rRNA. nih.gov This methylation, an enzymatic modification of the drug's target, sterically hinders the binding of oxazolidinones, as well as phenicols, lincosamides, pleuromutilins, and streptogramin A antibiotics. nih.gov The cfr gene is often located on mobile genetic elements like plasmids, allowing for horizontal transfer between different bacterial species and strains, which poses a significant clinical concern. nih.gov This represents a form of enzymatic target modification rather than direct inactivation of the this compound molecule.
Spectroscopic and Structural Elucidation of 5 2,4 Dimethoxyphenyl Oxazolidin 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides profound insights into the molecular framework of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one by mapping the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the 2,4-dimethoxyphenyl ring would appear as a characteristic set of coupled signals in the downfield region (typically δ 6.5-7.5 ppm). The protons on the oxazolidin-2-one ring, specifically the methine proton at the C5 position and the methylene (B1212753) protons at the C4 position, would resonate in the upfield region. The chemical shift of the C5 proton is anticipated to be influenced by the neighboring aromatic ring and the oxygen atom of the heterocycle. The two methoxy (B1213986) groups on the phenyl ring would each present a sharp singlet, likely at slightly different chemical shifts due to their different electronic environments (ortho and para positions).
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon (C2) of the oxazolidin-2-one ring is expected to have the most downfield chemical shift (around δ 155-160 ppm). The carbons of the 2,4-dimethoxyphenyl ring would show six distinct signals in the aromatic region (δ 100-160 ppm), with the oxygen-substituted carbons (C2' and C4') resonating at lower field. The carbons of the oxazolidin-2-one ring (C4 and C5) and the methoxy carbons would appear in the more upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3' | 6.4-6.6 | d |
| H-5' | 6.4-6.6 | dd |
| H-6' | 7.2-7.4 | d |
| H-5 | 5.5-5.8 | t |
| H-4a | 4.2-4.5 | t |
| H-4b | 3.8-4.1 | t |
| OCH₃ (para) | 3.7-3.9 | s |
| OCH₃ (ortho) | 3.8-4.0 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 157-160 |
| C-1' | 115-120 |
| C-2' | 158-162 |
| C-3' | 98-102 |
| C-4' | 160-164 |
| C-5' | 104-108 |
| C-6' | 128-132 |
| C-5 | 75-80 |
| C-4 | 45-50 |
| OCH₃ (para) | 55-57 |
To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton scalar couplings. For instance, correlations would be expected between the adjacent aromatic protons on the 2,4-dimethoxyphenyl ring, and between the H-5 proton and the two diastereotopic H-4 protons of the oxazolidinone ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the C5 carbon would be identified by its correlation with the H-5 proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations would be instrumental in determining the relative stereochemistry and preferred conformation of the molecule. For example, correlations between the H-5 proton and the H-6' proton of the phenyl ring would indicate a specific spatial arrangement.
The bond between the C5 of the oxazolidinone ring and the C1' of the phenyl ring allows for rotational freedom. Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, could provide insights into the conformational dynamics of this compound. At low temperatures, the rotation around this bond might be slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotational conformers (rotamers). By analyzing the changes in the line shape of the NMR signals as a function of temperature, it would be possible to determine the energy barrier for this rotation and to characterize the conformational preferences of the molecule in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its elemental formula, confirming the molecular composition and distinguishing it from other compounds with the same nominal mass. The expected protonated molecule [M+H]⁺ would be observed in positive ion mode ESI-HRMS.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [C₁₁H₁₃NO₄+H]⁺ | 224.0866 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected. A primary fragmentation would likely involve the cleavage of the bond between the oxazolidinone ring and the dimethoxyphenyl moiety, leading to the formation of a stable benzylic cation corresponding to the 2,4-dimethoxyphenyl group. Other potential fragmentations could include the loss of small neutral molecules such as CO or CO₂ from the oxazolidinone ring, and cleavages within the heterocyclic ring itself. The elucidation of these fragmentation pathways helps to confirm the proposed structure and can be used to differentiate it from isomeric compounds.
Table 4: Predicted Key MS/MS Fragments for [C₁₁H₁₃NO₄+H]⁺
| Fragment m/z | Proposed Structure/Loss |
|---|---|
| 178.0652 | [M+H - C₂H₃NO]⁺ (Loss of the oxazolidinone ring fragment) |
| 151.0754 | [C₉H₁₁O₂]⁺ (2,4-Dimethoxybenzyl cation) |
| 136.0524 | [C₈H₈O₂]⁺ (Loss of a methyl group from the dimethoxybenzyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the oxazolidinone ring and the 2,4-dimethoxyphenyl substituent.
The most prominent feature in the IR spectrum of an oxazolidin-2-one is the strong absorption band due to the stretching vibration of the cyclic carbamate (B1207046) carbonyl group (C=O). This band typically appears in the region of 1750-1700 cm⁻¹. The exact position of this peak can be influenced by factors such as ring strain and intermolecular interactions, like hydrogen bonding in the solid state.
Other significant absorptions for the oxazolidinone ring include the C-O-C stretching vibrations, which are expected to appear in the fingerprint region, typically between 1200 and 1000 cm⁻¹. The N-H stretching vibration of the secondary amine within the ring gives rise to a band in the region of 3350-3200 cm⁻¹, which is often broad in the solid state due to hydrogen bonding.
The 2,4-dimethoxyphenyl group will also present characteristic signals. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C stretching vibrations of the aromatic ring usually result in several bands in the 1600-1450 cm⁻¹ region. Furthermore, the methoxy (O-CH₃) groups will show characteristic C-H stretching bands around 2950-2850 cm⁻¹ and strong C-O stretching bands in the 1250-1020 cm⁻¹ range, potentially overlapping with the C-O-C bands of the oxazolidinone ring.
Table 1: Expected Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Oxazolidinone) | Stretch | 3350 - 3200 | Medium, often broad |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (Methoxy) | Stretch | 2950 - 2850 | Medium to Weak |
| C=O (Oxazolidinone) | Stretch | 1750 - 1700 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak (multiple bands) |
| C-O (Aromatic Ether) | Stretch | 1250 - 1200 (asymmetric) | Strong |
| C-O (Aromatic Ether) | Stretch | 1050 - 1020 (symmetric) | Strong |
X-ray Crystallography for Solid-State Structure Determination
The five-membered oxazolidinone ring is not planar and typically adopts a puckered conformation to minimize steric strain. The two most common conformations for the oxazolidinone ring are the "envelope" and "twist" (or "half-chair") conformations. In an envelope conformation, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane. In a twist conformation, two adjacent atoms are out of the plane on opposite sides.
Table 2: Typical Conformations of Substituted Oxazolidinone Rings
| Conformation Type | Description |
|---|---|
| Envelope | Four atoms are coplanar, and one atom is out of the plane. |
The way molecules of this compound arrange themselves in the crystal lattice is dictated by intermolecular forces. Hydrogen bonding is expected to be a dominant interaction. The N-H group of the oxazolidinone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of oxazolidinones.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
When this compound or its derivatives possess a chiral center, typically at the C5 position, chiroptical techniques like Circular Dichroism (CD) spectroscopy can be employed to determine the absolute configuration (R or S). CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The CD spectrum of a chiral derivative of this compound will show positive or negative Cotton effects at specific wavelengths, corresponding to the electronic transitions of its chromophores. The primary chromophores in this molecule are the phenyl group and the carbonyl group of the oxazolidinone ring.
The determination of the absolute configuration is typically achieved by comparing the experimental CD spectrum with a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). These theoretical spectra are often generated using time-dependent density functional theory (TD-DFT) calculations. If the experimental spectrum matches the calculated spectrum for the R-enantiomer in terms of the signs and relative intensities of the Cotton effects, then the absolute configuration of the sample is assigned as R. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is assigned as S. This comparative method provides a reliable, non-destructive means of assigning the absolute stereochemistry of chiral oxazolidinone derivatives.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), are used to predict molecular geometries, energies, and various electronic properties.
Electronic Structure and Molecular Orbitals
An analysis of the electronic structure would involve mapping the electron density distribution to identify electron-rich and electron-deficient regions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. For related compounds, these calculations help determine how charge is transferred within the molecule.
Conformational Analysis and Energy Landscapes
Conformational analysis is used to identify the most stable three-dimensional arrangements of a molecule. For a molecule like 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one, this would involve studying the rotation around the single bond connecting the dimethoxyphenyl ring and the oxazolidinone ring. By calculating the potential energy surface, researchers can identify low-energy conformers and the energy barriers between them. Studies on similar heterocyclic systems have successfully used these methods to determine the preferred conformations in different environments.
Aromaticity and Tautomerism Studies
While the dimethoxyphenyl group is aromatic, this section would typically investigate any potential for tautomerism in the oxazolidinone ring. Tautomers are structural isomers that readily interconvert. For the related compound 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one, computational studies combined with spectroscopic data have been used to determine that the amino tautomer is the most stable form. A similar approach could be applied to this compound to confirm the predominance of the keto form of the oxazolidinone ring.
Molecular Modeling and Simulations
Molecular modeling and simulations are powerful tools for studying how a molecule interacts with biological systems, such as proteins or enzymes.
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking studies would involve placing the molecule into the binding site of various proteins to calculate a binding score, which estimates the binding affinity. The results would highlight key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex.
Molecular Dynamics Simulations of Compound-Biomolecule Complexes
Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the compound-biomolecule complex over time. MD simulations provide a detailed view of the conformational changes and interactions at an atomic level. This technique could be used to verify the stability of the binding pose predicted by docking and to analyze the flexibility of the protein and the ligand within the binding pocket.
Homology Modeling of Related Biological Targets
Homology modeling, also known as comparative modeling, is a computational technique used to generate a three-dimensional (3D) model of a "target" protein using the amino acid sequence of the target and the experimentally determined 3D structure of a related homologous protein, referred to as the "template". wikipedia.orgnih.gov This method is particularly valuable when an experimental structure of the target protein is unavailable. nih.gov The fundamental principle is that proteins with similar sequences tend to adopt similar 3D structures. wikipedia.org
A primary biological target for the oxazolidinone class of antibiotics is the bacterial ribosome, specifically the 50S ribosomal subunit. nih.govdrugs.com These compounds inhibit bacterial protein synthesis at an early stage, involving the binding of N-formylmethionyl-tRNA to the ribosome. nih.gov Another potential target for some oxazolidinone derivatives is DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net
The process of building a homology model for a related biological target, such as a specific bacterial DNA gyrase, involves several key steps:
| Step | Description |
| 1. Template Recognition and Selection | The initial and most critical step is to identify suitable template structures from protein structure databases like the Protein Data Bank (PDB). This is achieved by comparing the amino acid sequence of the target protein with the sequences of proteins with known structures. The quality of the resulting model is highly dependent on the sequence identity between the target and the template. wikipedia.org |
| 2. Sequence Alignment | Once a template is selected, the amino acid sequence of the target protein is aligned with the sequence of the template protein. This alignment is crucial for correctly mapping the residues of the target onto the template structure. |
| 3. Model Building | Using the sequence alignment and the template's 3D coordinates, a 3D model of the target protein is constructed. This involves building the backbone and then adding and optimizing the side chains. |
| 4. Model Refinement and Validation | The generated model undergoes energy minimization and refinement to correct any structural inconsistencies. The quality of the final model is then assessed using various validation tools that check its stereochemical properties, such as Ramachandran plots, to ensure its reliability. researchgate.net |
For a compound like this compound, having accurate 3D models of its potential biological targets is essential for understanding its mechanism of action and for designing more potent derivatives through structure-based drug design approaches.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comwikipedia.org These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. jocpr.com
For the oxazolidinone class of compounds, several QSAR studies have been conducted to understand the structural requirements for their antibacterial activity. nih.govresearchgate.net These studies typically involve a series of chemically related compounds and their corresponding biological activity data, such as the minimum inhibitory concentration (MIC). tandfonline.com
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that characterize the chemical structure and properties of a molecule. ucsb.edu For a compound like this compound, a wide range of descriptors can be calculated, categorized as follows:
| Descriptor Category | Description | Examples |
| Constitutional | Describe the basic composition and connectivity of the molecule. | Molecular weight, number of atoms, number of rings, number of hydrogen bond acceptors/donors. tandfonline.comucsb.edu |
| Topological | Based on the 2D representation of the molecule, describing its size, shape, and branching. | Wiener index, Kier & Hall connectivity indices. tandfonline.com |
| Quantum Chemical | Derived from quantum mechanical calculations, these descriptors describe the electronic properties of the molecule. | HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, atomic charges. researchgate.netucsb.eduresearchgate.net |
| Physicochemical | Relate to the physical and chemical properties of the molecule. | LogP (lipophilicity), molar refractivity, polarizability. ucsb.eduresearchgate.net |
The selection of relevant descriptors is a critical step in building a robust and predictive QSAR model. nih.gov
Once the molecular descriptors are calculated for a series of oxazolidinone derivatives, statistical methods are employed to build a mathematical model that correlates these descriptors with their biological activity. Common methods include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (biological activity) and a set of independent variables (molecular descriptors). nih.gov
Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. researchgate.net
Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships between molecular descriptors and biological activity. researchgate.nettandfonline.com
A robust QSAR model should not only fit the training data well but also have good predictive power for an external test set of compounds. nih.govnih.gov Validation techniques like leave-one-out cross-validation are essential to assess the model's predictive ability. rjptonline.org For instance, a 3D-QSAR study on tricyclic oxazolidinones using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) resulted in models with high conventional r² values of 0.975 and 0.940, respectively, indicating a strong correlation. nih.gov
Pharmacophore modeling is a powerful technique in drug design that focuses on identifying the essential 3D arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific biological target and elicit a biological response. researchgate.net These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net
There are two main approaches to pharmacophore modeling:
Structure-Based Pharmacophore Modeling: When the 3D structure of the biological target is known (either from experimental methods or homology modeling), a pharmacophore model can be derived by analyzing the key interactions between the target and a known active ligand. nih.govprotheragen.ai
Ligand-Based Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be generated by aligning a set of known active molecules and identifying the common chemical features that are responsible for their activity. nih.govdergipark.org.trmdpi.com
For a compound like this compound, the oxazolidinone ring itself is considered a key pharmacophore group. rsc.org The general workflow for generating a ligand-based pharmacophore model involves preparing a training set of active compounds, generating conformations for each molecule, identifying pharmacophoric features, and then aligning the molecules to generate a common feature pharmacophore hypothesis. nih.govresearchgate.net This model can then be used to screen large chemical databases to identify new compounds with the desired biological activity.
In Silico Predictions of Cellular Permeability and Transport
For a drug to be effective, it must be able to reach its target site in the body, which often involves crossing biological membranes. In silico (computer-based) methods for predicting cellular permeability and transport are crucial in the early stages of drug discovery to assess the absorption, distribution, metabolism, and excretion (ADMET) properties of a compound. researchgate.net
Predicting the cellular permeability of a compound like this compound can be achieved through various computational models. A common in vitro model for predicting human intestinal absorption is the Caco-2 cell permeability assay. researchgate.net QSAR models can be developed to predict the Caco-2 permeability of compounds based on their molecular descriptors. researchgate.net
Key parameters and rules used in in silico predictions of permeability and transport include:
| Parameter/Rule | Description |
| Lipinski's Rule of Five | A set of rules of thumb to evaluate the druglikeness of a compound and its potential for good oral absorption. It considers molecular weight, logP, and the number of hydrogen bond donors and acceptors. mdpi.com |
| Topological Polar Surface Area (TPSA) | A descriptor that has been shown to correlate well with passive molecular transport through membranes and is often used to predict blood-brain barrier penetration. |
| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity, which is a critical factor in its ability to cross cell membranes. mdpi.com |
| Aqueous Solubility (LogS) | The solubility of a compound in water, which affects its absorption and distribution. |
These predictions can be performed using various software and web-based tools that calculate these properties based on the chemical structure of the molecule. mdpi.com By evaluating these parameters for this compound, researchers can make an early assessment of its potential pharmacokinetic properties and identify any liabilities that may need to be addressed through chemical modification. Computational methods for estimating cellular permeability are becoming increasingly important in the early phases of drug development. nih.gov
Applications in Organic Synthesis and Materials Science Non Biological Contexts
5-(2,4-Dimethoxyphenyl)oxazolidin-2-one as a Chiral Building Block
No literature was found that describes the use of this compound as a chiral building block in asymmetric synthesis.
Utilization as a Synthetic Intermediate for Complex Molecules
There are no available studies that document the utilization of this compound as a synthetic intermediate in the total synthesis or modular construction of complex molecules.
Precursor for Polymer Chemistry or Functional Materials
No information is available regarding the application of this compound as a monomer or precursor in the development of polymers or other functional materials.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
While various methods exist for the synthesis of oxazolidinones, the pursuit of more efficient, cost-effective, and environmentally benign routes is a perpetual goal in organic chemistry. organic-chemistry.org Future research should focus on developing novel synthetic strategies that address the principles of green chemistry.
Key areas for exploration include:
Catalytic Asymmetric Synthesis: Developing new chiral catalysts (organocatalysts, transition metal complexes) to achieve high enantioselectivity in the construction of the oxazolidinone ring, thereby avoiding chiral resolution steps which are inherently inefficient. acs.orgnih.gov
Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis could offer improved reaction control, enhanced safety, higher yields, and easier scalability.
Microwave-Assisted Synthesis: Further exploration of microwave irradiation can significantly reduce reaction times and improve yields, as has been demonstrated for other oxazolidinone derivatives. organic-chemistry.org
Alternative Starting Materials: Investigating the use of renewable or readily available starting materials, such as bio-derived amino alcohols or epoxides, to replace petroleum-based precursors.
Carbon Dioxide as a C1 Source: Developing efficient catalytic systems, such as those using silver or copper, that can utilize carbon dioxide (CO2) as a renewable and non-toxic C1 source for the carbonyl group of the oxazolidinone ring. organic-chemistry.org
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Organocatalysis | Metal-free, lower toxicity, readily available catalysts. acs.org | Design of new bifunctional catalysts for stereoselective cyclization. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions in microreactors. |
| Gold-Catalyzed Cyclization | Mild reaction conditions, high efficiency. nih.gov | Synthesis of propargylic amine precursors from dimethoxyphenyl sources. |
| CO2 Incorporation | Utilization of a renewable C1 source, atom economy. organic-chemistry.org | Development of highly active and selective catalysts for CO2 fixation. |
Exploration of Underexplored Derivatization Points on the Oxazolidinone Scaffold
The biological activity of oxazolidinones is highly dependent on the substituents attached to the core scaffold. researchgate.netnih.gov For 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one, systematic exploration of its derivatization points could yield analogues with novel properties.
N-3 Position: While N-arylation is common, the introduction of a wider range of substituents at the nitrogen atom is a promising avenue. This includes complex heterocyclic systems, aliphatic chains with diverse functional groups, and linkers for conjugation to other molecules.
C-4 Position: The C-4 position of the oxazolidinone ring is often unsubstituted. Developing synthetic methodologies to introduce substituents at this position could lead to novel scaffolds with altered stereochemistry and biological profiles.
Dimethoxyphenyl Ring: The 2,4-dimethoxy substitution pattern offers sites for further functionalization. Electrophilic aromatic substitution reactions could introduce nitro, halogen, or acyl groups, providing handles for further modification. Additionally, selective demethylation followed by re-alkylation or arylation could generate a diverse library of analogues.
Table 2: Potential Derivatization Strategies and Their Objectives
| Position | Modification Strategy | Potential Outcome/Objective |
|---|---|---|
| N-3 | Introduction of diverse heterocyclic moieties. | Modulate solubility, target binding, and pharmacokinetic properties. |
| C-5 Side Chain | Conversion of the aryl group to other functionalities. | Explore structure-activity relationships beyond aryl substituents. |
| C-4 | Stereoselective introduction of alkyl or functionalized groups. | Create novel chemical space and investigate conformational effects. |
| Aromatic Ring | Selective functionalization (e.g., halogenation, nitration). | Fine-tune electronic properties and introduce new vectors for interaction. |
Advanced Mechanistic Studies using Cutting-Edge Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The application of advanced analytical and computational techniques can provide unprecedented insight into the formation of this compound.
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, elucidate transition state structures, and predict the origins of stereoselectivity in asymmetric syntheses. acs.orgnih.gov This theoretical approach can guide experimental design and explain observed outcomes.
In-situ Spectroscopic Analysis: Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) can be used to monitor reaction kinetics and identify transient intermediates in real-time. This data is invaluable for understanding complex reaction networks.
Isotopic Labeling Studies: Synthesizing reactants with isotopic labels (e.g., 13C, 15N, 2H) can help trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Application of Artificial Intelligence and Machine Learning in Oxazolidinone Design
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can help identify the key structural features of oxazolidinones that correlate with a desired biological activity. nih.govnih.gov This allows for the rational design of more potent compounds.
De Novo Design: Generative AI models can be trained on existing libraries of oxazolidinone structures to propose novel molecules with optimized properties. acm.org These models can explore a vast chemical space to identify promising candidates that might not be conceived through traditional medicinal chemistry approaches.
ADMET Prediction: ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. mdpi.com By filtering out molecules with predicted poor pharmacokinetic or safety profiles early in the design phase, resources can be focused on the most promising candidates.
Table 3: AI and Machine Learning Applications in Oxazolidinone Research
| AI/ML Technique | Application | Expected Outcome |
|---|---|---|
| 3D-QSAR/CoMFA | Predict biological activity based on molecular structure. nih.govnih.gov | Guide the design of analogues with enhanced potency. |
| Generative Models | Design novel oxazolidinone scaffolds. | Identification of new, synthetically accessible, and patentable chemical matter. |
| Predictive ADMET | In silico screening for drug-like properties. mdpi.com | Prioritization of candidates with favorable pharmacokinetic and safety profiles. |
Investigation of Non-Biological Applications for Dimethoxyphenyl Oxazolidinones
While the primary focus on oxazolidinones has been in medicinal chemistry, their unique structural and chemical properties may lend them to applications in other fields. rsc.org Research into non-biological applications represents a largely unexplored frontier.
Chiral Auxiliaries: The inherent chirality of the oxazolidinone scaffold has been famously used in asymmetric synthesis (e.g., Evans auxiliaries). Investigating the utility of this compound and its derivatives as chiral auxiliaries or ligands in asymmetric catalysis could open new avenues in synthetic chemistry.
Materials Science: The rigid heterocyclic structure could be incorporated into polymers or organic materials. The dimethoxyphenyl group, in particular, may confer interesting electronic or photophysical properties, suggesting potential applications in organic electronics or as fluorescent probes.
Agrochemicals: The structural motifs present in biologically active compounds often find analogues in agrochemicals. Screening libraries of dimethoxyphenyl oxazolidinones for herbicidal, fungicidal, or insecticidal activity could uncover novel crop protection agents.
Q & A
Q. What are the established synthetic routes for 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehydes with oxazolidinone precursors. For example, analogous oxazolidinone derivatives are synthesized via base-catalyzed condensation followed by cyclization . Key reagents include acetic anhydride or phosphorous oxychloride for dehydration steps . Optimization involves adjusting reaction temperatures (e.g., 80–120°C), pH control (neutral to mildly acidic), and catalyst selection (e.g., Lewis acids). Yields can be improved by iterative solvent screening (e.g., DMF or THF) and purification via column chromatography .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
Structural confirmation requires a combination of techniques:
- Elemental analysis to verify stoichiometry.
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1750 cm⁻¹ for oxazolidinone).
- ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl) and oxazolidinone ring signals .
- X-ray crystallography for absolute stereochemical assignment, as demonstrated for fluorinated oxazolidinone analogs .
Q. What preliminary biological activities have been reported for oxazolidinone derivatives, and how are these assays conducted?
Oxazolidinones are screened for antibacterial and anticancer activity using:
- In vitro MIC assays against Gram-positive bacteria (e.g., S. aureus) .
- Cell viability assays (e.g., MTT) on cancer cell lines, with IC₅₀ values calculated from dose-response curves .
- Molecular docking to predict interactions with targets like bacterial ribosomes or tubulin .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
Discrepancies often arise from stereochemistry or substituent effects. For example:
- The (R)-enantiomer of hydroxymethyl-substituted oxazolidinones shows higher antibacterial activity than the (S)-form due to better target binding .
- Methoxy vs. methyl substituents on the phenyl ring alter lipophilicity, impacting membrane permeability . Methodology : Perform comparative SAR studies using enantiopure analogs and logP measurements to correlate substituent effects with activity .
Q. What experimental designs are effective for studying the reactivity of this compound under varying conditions?
- Kinetic studies : Monitor reaction intermediates via LC-MS during hydrolysis or oxidation (e.g., H₂O₂-mediated degradation).
- pH-dependent stability assays : Use buffered solutions (pH 2–12) to identify degradation pathways .
- Computational modeling : Apply DFT calculations to predict electrophilic sites for substitution reactions .
Q. How can synthetic yields of this compound be optimized in large-scale preparations?
- DoE (Design of Experiments) : Use factorial designs to test variables like temperature, catalyst loading, and solvent polarity.
- Continuous flow chemistry : Reduces side reactions by minimizing residence time, as shown for thiazolidinone syntheses .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve cyclization efficiency .
Q. What computational tools are validated for predicting the toxicity and ADMET properties of this compound?
- GUSAR : Predicts acute toxicity (LD₅₀) via QSAR models based on structural descriptors .
- SwissADME : Estimates bioavailability, blood-brain barrier permeability, and CYP450 interactions .
- ProTox-II : Flags potential hepatotoxicity or mutagenicity risks using fragment-based methods .
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Chiral HPLC : Separates enantiomers for individual activity testing .
- Circular dichroism (CD) : Correlates absolute configuration with target binding (e.g., ribosomal proteins) .
- Cocrystallization studies : Resolve stereospecific interactions with biological targets via X-ray diffraction .
Q. What strategies mitigate challenges in mechanistic studies of oxazolidinone-mediated reactions?
Q. How do structural modifications to the dimethoxyphenyl group alter the compound’s physicochemical properties?
- Electron-donating vs. withdrawing groups : Replace methoxy with nitro groups to study electronic effects on reactivity .
- LogP measurements : Compare partition coefficients (e.g., octanol/water) to assess hydrophobicity changes .
- Thermal analysis (DSC/TGA) : Evaluate melting points and stability for formulation development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
